N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN7O/c1-14-11-19(27-22(31)15-5-3-2-4-6-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-9-7-16(23)8-10-17/h2-13H,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOKSXFREGFLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis Approaches
Construction of the Pyrazolo[3,4-d]Pyrimidine Core
The synthesis typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine scaffold. In one protocol, 4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-amine undergoes cyclocondensation with thiourea in ethanol under sodium ethoxide catalysis (2.5 mol%), yielding the thioxo-pyrazolo[3,4-d]pyrimidine intermediate (72% yield). Alternatively, refluxing 4-chlorobenzoic acid with acetophenone and malononitrile in piperidine-catalyzed ethanol produces fused pyrazolo-pyrimidine derivatives via Knoevenagel condensation.
Table 1: Key Reaction Conditions for Core Synthesis
| Starting Material | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde derivative | Thiourea/NaOEt | 78 (reflux) | 6 | 72 | |
| 4-Chlorobenzoic acid | Piperidine | 80 | 8 | 65 |
Amide Bond Formation and Functionalization
The benzamide moiety is introduced via nucleophilic acyl substitution. A two-step approach involves:
- Activation : 4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at 60°C for 3 h.
- Coupling : Reaction with 3-methyl-1H-pyrazol-5-amine in dichloroethane with 4-methylmorpholine, achieving 95% yield under chemoselective conditions.
For larger-scale production, Patent CN116217424A describes a one-step ammonolysis method where 4-chlorobenzoic acid reacts directly with ammonia gas in benzonitrile at 152°C for 6 h, yielding 72% of the benzamide without intermediate isolation.
Green Chemistry Methodologies
Solvent-Free Fusion Techniques
Microwave-assisted fusion of 4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-amine with benzoyl chloride at 120°C for 75 min achieves 93% yield, eliminating solvent waste. This method reduces reaction time by 40% compared to conventional reflux.
One-Pot Multicomponent Reactions
A green protocol combines 4-chlorobenzaldehyde, ethyl cyanoacetate, and 3-methylpyrazole-5-amine in ethanol/piperidine (5 mol%) under reflux. The reaction proceeds via:
- Knoevenagel condensation to form an arylidene intermediate.
- Michael addition-intramolecular cyclization to assemble the pyrazolo-pyrimidine core.
Table 2: Comparison of Green vs. Conventional Methods
| Parameter | Solvent-Free Fusion | One-Pot Multicomponent | Traditional Reflux |
|---|---|---|---|
| Reaction Time (h) | 1.25 | 6 | 8 |
| Yield (%) | 93 | 78 | 72 |
| E-Factor (kg waste/kg product) | 0.8 | 1.2 | 3.5 |
Analytical Characterization
Spectroscopic Validation
- 1H NMR (DMSO- d6): Signals at δ 7.81 (d, J = 7.5 Hz, 2H, Ar-H), 6.10 (bs, 1H, NH), and 2.35 (s, 3H, CH3) confirm the benzamide and methylpyrazole groups.
- IR : Peaks at 1697 cm⁻¹ (C=O stretch) and 1560 cm⁻¹ (C=N pyrimidine) align with the proposed structure.
- 13C NMR : Resonances at δ 169.6 (amide carbonyl) and 133.5–127.5 (aromatic carbons) validate regioselective synthesis.
Challenges and Optimization Strategies
Byproduct Formation in Cyclization
Uncyclized hydrazine-carboxamide derivatives (e.g., compound 12 in) may form during pyrazolo-triazolo-pyrimidine synthesis. Increasing reaction temperature to 130°C and using anhydrous pyridine reduces this side reaction from 18% to <5%.
Scale-Up Limitations
The patent method’s ammonia gas flow rate (80–100 mL/min) poses scalability challenges due to gas handling infrastructure requirements. Substituting aqueous ammonium hydroxide at 10 mol% excess improves safety while maintaining 68% yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, potentially yielding various oxo derivatives.
Reduction: Reduction reactions can modify the nitro or carbonyl groups, leading to a range of reduced forms.
Substitution: Halogen atoms like chlorine can participate in nucleophilic or electrophilic substitution reactions, resulting in modified derivatives.
Common Reagents and Conditions
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles (e.g., amines, alcohols) and appropriate catalysts for efficient substitution reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents. For example, substitution reactions may yield a variety of chlorinated or aminated derivatives, each with unique properties.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibit significant anticancer activity. Studies have shown that these compounds can inhibit key enzymes involved in tumor growth and proliferation.
- Mechanism of Action : The proposed mechanism involves the inhibition of kinases that play crucial roles in cellular signaling pathways related to cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may possess activity against bacteria and fungi, potentially making it useful in treating infectious diseases.
Antitumor Activity Assessment
A study conducted on pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy against multiple cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The results indicated that certain modifications in the structure could enhance cytotoxicity and selectivity.
Antimicrobial Evaluation
In vitro tests performed on derivatives similar to this compound revealed promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at micromolar concentrations.
Mechanism of Action
The mechanism by which N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exerts its effects varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The precise pathways involve binding to the active sites, altering enzyme kinetics, or interfering with signaling cascades.
Comparison with Similar Compounds
Analysis :
- The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the nitro group in , which may reduce metabolic instability associated with nitro groups .
Modifications on the Amide Substituent
Analysis :
- The benzamide in the target compound offers a planar aromatic structure for π-π interactions, whereas aliphatic substituents (e.g., 2,2-dimethylpropanamide) may disrupt these interactions but improve metabolic resistance .
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 364.84 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a benzamide moiety, which is crucial for its biological interactions.
Research indicates that compounds with similar structures exhibit significant inhibition of various kinases, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These targets are critical in cancer cell proliferation and angiogenesis.
Inhibitory Potency
In a study examining related phenylpyrazolo[3,4-d]pyrimidines, compounds demonstrated IC50 values ranging from 0.3 to 24 µM against EGFR and VEGFR2. Specifically, one compound in the series showed potent dual inhibition with IC50 values of 0.3 µM for EGFR and 7.60 µM for VEGFR2, indicating that structural modifications can enhance target selectivity and potency .
Biological Activity Summary
Anticancer Activity:
- Tumor Growth Inhibition: The compound has been shown to inhibit tumor growth in various cancer models, including MCF-7 breast cancer cells. It induces apoptosis and inhibits cell migration and cycle progression leading to DNA fragmentation .
Enzyme Inhibition:
- Kinase Inhibitors: The compound's structural similarity to known kinase inhibitors suggests it may also inhibit other kinases involved in cancer progression. For instance, related pyrazolo[3,4-d]pyrimidines have been identified as effective inhibitors of histone demethylases (KDMs), which play roles in epigenetic regulation of gene expression .
Case Studies
-
MCF-7 Cell Line Study:
- A study evaluated the effects of a structurally similar compound on MCF-7 cells, revealing significant anti-proliferative effects with an IC50 value of 5 µM. The mechanism involved apoptosis induction through caspase activation and disruption of mitochondrial membrane potential.
-
In Vivo Efficacy:
- In animal models, compounds based on pyrazolo[3,4-d]pyrimidine scaffolds have shown promising results in reducing tumor size when administered at specific dosages over a defined treatment period.
Data Tables
| Compound Name | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound 5i | EGFR | 0.3 | Dual inhibitor |
| Compound 5i | VEGFR2 | 7.60 | Dual inhibitor |
| N-(...benzamide) | KDM4A | TBD | Histone demethylase inhibitor |
Q & A
Q. What are the established synthetic routes for N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, and how can yield/purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation .
- Introduction of substituents (e.g., 4-chlorophenyl, benzamide) using coupling reactions (e.g., Buchwald-Hartwig amination) .
- Optimization parameters:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysts : Triethylamine or Pd-based catalysts improve coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .
Table 1 : Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core formation | Ethanol, 80°C, 12 h | 65 | 90 | |
| Substituent coupling | Pd(OAc)₂, DMF, 100°C | 72 | 88 |
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., pyrazole C-H coupling patterns) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₁₇ClN₆O: 452.11) .
- X-ray Crystallography : Resolves stereochemical ambiguities; pyrazolo[3,4-d]pyrimidine derivatives often crystallize in monoclinic systems .
Q. How is the compound’s biological activity initially assessed?
- Methodological Answer :
- In vitro kinase assays : Measure IC₅₀ against target kinases (e.g., EGFR, Aurora B) using ADP-Glo™ kits .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Selectivity profiling : Compare activity across kinase panels to identify off-target effects .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and reproducibility?
- Methodological Answer :
- Flow chemistry : Continuous reactors reduce reaction times and improve heat management (e.g., 30% yield increase in core formation) .
- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
- In-line monitoring : FTIR or HPLC tracks intermediate formation, minimizing batch failures .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-antibody detection) alongside enzymatic assays .
- Meta-analysis : Aggregate data from multiple labs to identify trends (e.g., higher potency in hypoxic conditions) .
- Structural analogs : Test derivatives to isolate confounding substituent effects (e.g., 4-chlorophenyl vs. 3-chlorophenyl) .
Q. What computational strategies support rational design of derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding modes in kinase ATP pockets (PDB: 4HJO) .
- QSAR models : Train algorithms on IC₅₀ data to prioritize substituents (e.g., electron-withdrawing groups enhance potency) .
Table 2 : Computational Tools and Applications
| Tool | Application | Reference |
|---|---|---|
| Schrödinger Suite | Binding free energy calculations | |
| Gaussian 16 | Transition-state optimization |
Q. How do structural modifications impact pharmacokinetic (PK) properties?
- Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce hydrophobicity (target LogP < 3) .
- Metabolic stability : Assess microsomal half-life (human liver microsomes) and identify cytochrome P450 liabilities via CYP450 inhibition assays .
Q. What strategies address poor solubility in in vivo models?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (20:80 v/v) for intraperitoneal administration .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size < 200 nm) to enhance bioavailability .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC₅₀ values for EGFR inhibition (2 nM vs. 15 nM).
Resolution :
- Variable control : Ensure consistent ATP concentrations (1 mM vs. 10 µM alters results) .
- Cell line validation : Use EGFR-overexpressing lines (e.g., A431) to minimize endogenous kinase interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
